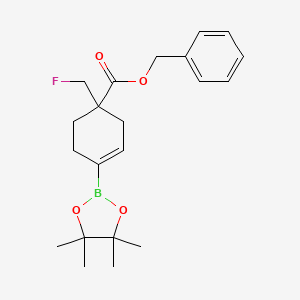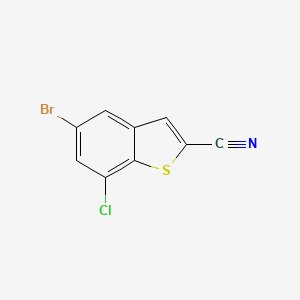
5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are commonly used in medicinal chemistry as building blocks for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile typically involves the halogenation of benzothiophene derivatives. One common method is the bromination and chlorination of 1-benzothiophene-2-carbonitrile using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors allows for efficient production with high yields and purity. The process is optimized to minimize by-products and ensure environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Material Science: Utilized in the synthesis of advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-chloro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and selectivity towards specific targets. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-benzothiophene-2-carbonitrile
- 7-Chloro-1-benzothiophene-2-carbonitrile
- 5-Bromo-7-chloro-1-benzofuran-2-carbonitrile
Uniqueness
The combination of these halogens provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C9H3BrClNS |
|---|---|
Poids moléculaire |
272.55 g/mol |
Nom IUPAC |
5-bromo-7-chloro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H3BrClNS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3H |
Clé InChI |
FCWDZMSKPSROOB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(SC2=C(C=C1Br)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
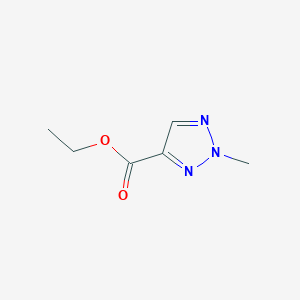
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)
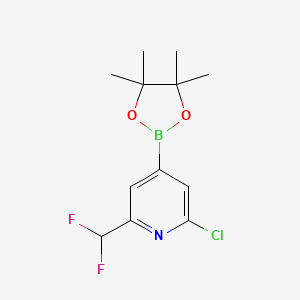
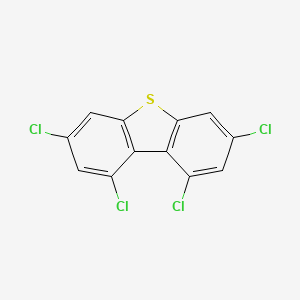
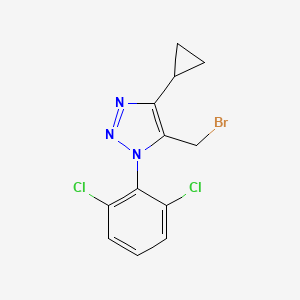
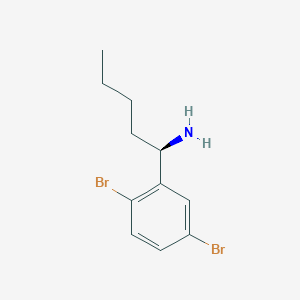
![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
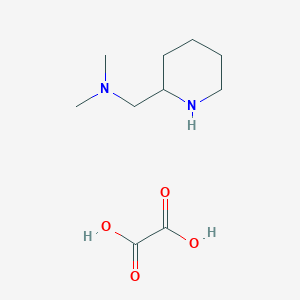
![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)

